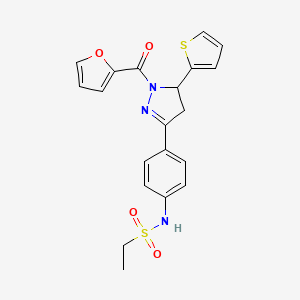

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative featuring a fused heterocyclic scaffold. The compound integrates a furan-2-carbonyl group at the N1 position of the pyrazole ring, a thiophen-2-yl substituent at the C5 position, and an ethanesulfonamide moiety attached to the para-substituted phenyl ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antiviral and anti-inflammatory research .

Synthetic routes for analogous compounds involve nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form 1,2,4-triazoles or pyrazolines. Structural validation employs spectroscopic techniques (IR, NMR, MS) and elemental analysis, as demonstrated in related studies . The presence of sulfur-containing groups (thiophene, sulfonamide) enhances interactions with biological targets, such as viral polymerases or inflammatory enzymes .

Properties

IUPAC Name |

N-[4-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(19-6-4-12-28-19)23(21-16)20(24)18-5-3-11-27-18/h3-12,17,22H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKGPGYZXIMZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a furan ring, thiophene moiety, and a pyrazole unit, contributing to its diverse biological activities. The molecular formula is , and it has been synthesized through various chemical routes involving acylation and coupling reactions.

1. Anticancer Activity

Research indicates that compounds with pyrazole moieties often demonstrate significant anticancer properties. For instance, studies have shown that derivatives similar to this compound exhibit selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and others.

Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | HCT116 | 193.93 |

| 7a | A549 | 208.58 |

| 7b | HT29 | 238.14 |

| 7c | SMMC-7721 | 274.60 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| P. aeruginosa | 25 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

3. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in vitro. It stabilizes red blood cell membranes and reduces the release of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

| Assay | Percentage Inhibition (%) |

|---|---|

| HRBC Membrane Stabilization | 86.70 |

| TNF-alpha Release | 75.00 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in clinical settings:

- Anticancer Studies : A study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models, suggesting their potential for cancer therapy.

- Antimicrobial Trials : Clinical trials have reported significant improvements in infections treated with compounds bearing the pyrazole structure.

- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly compared to control groups.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations

Sulfonamide Variations :

- The ethanesulfonamide group in the target compound is retained in analogues like and , but substitutions on the phenylsulfonyl group (e.g., 3-chloro in vs. 4-fluoro in ) alter electronic density and steric bulk. These modifications influence binding to targets like DNA polymerases or tubulin .

Heterocyclic Substituents :

- Thiophen-2-yl and furan-2-yl groups enhance π-π stacking and hydrogen-bonding interactions in antiviral targets compared to phenyl or fluorophenyl groups . For example, the thiophene moiety in the target compound contributes to a docking score of -9.2 kcal/mol against monkeypox DNA polymerase, outperforming benzamide derivatives .

Biological Activity :

- Pyrazole derivatives with benzo[d]oxazole (e.g., compound 7e in ) exhibit antitubercular activity (MIC: 1.56 µg/mL), whereas ethanesulfonamide analogues with trifluoromethylphenyl groups (e.g., ) show antitumor effects. This highlights scaffold-dependent selectivity.

Synthesis and Characterization :

- All analogues are synthesized via cyclocondensation of hydrazides with isothiocyanates or α-halogenated ketones . IR spectra confirm tautomeric forms (thione vs. thiol) in pyrazolines, with νC=S vibrations at 1243–1258 cm⁻¹ .

Research Findings and Implications

- Antiviral Potential: The target compound’s docking score (-9.2 kcal/mol) against monkeypox DNA polymerase surpasses mangostin (-8.5 kcal/mol) and apocarotenal (-7.9 kcal/mol), likely due to synergistic effects of the thiophene and sulfonamide groups .

- Thermodynamic Stability : Ethanesulfonamide derivatives exhibit higher melting points (e.g., 178–181°C in ) compared to methanesulfonamide analogues, correlating with enhanced crystallinity and stability.

- SAR Insights : Chlorine or fluorine substituents on phenyl rings improve metabolic stability but may reduce solubility, as seen in (predicted pKa: 8.68) vs. the target compound (predicted pKa: ~7.5) .

Q & A

Q. 1.1. What are the optimal reaction conditions for synthesizing N-(4-(1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

The synthesis involves multi-step reactions, including cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by furan-2-carbonyl group incorporation. Key steps include:

- Cyclization : Use of acetic acid as a solvent under reflux (80–90°C) to form the pyrazole ring .

- Sulfonamide coupling : Ethanesulfonamide introduction via nucleophilic substitution with triethylamine as a base in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity .

Q. 1.2. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : SHELXL software refines single-crystal structures to confirm dihedral angles between the pyrazole, thiophene, and furan rings (e.g., 15.2° between pyrazole and thiophene) .

- Spectroscopy :

Advanced Research Questions

Q. 2.1. How can computational methods predict the compound’s electronic properties and reactivity?

- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. The sulfonamide group exhibits a strong electrophilic zone (ESP ≈ +35 kcal/mol) .

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) optimizes geometry and computes HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity .

Q. 2.2. What experimental strategies resolve contradictions in biological activity data?

Conflicting results (e.g., IC₅₀ variations in enzyme assays) arise from:

- Solubility differences : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Assay conditions : Standardize ATP concentrations (1–10 µM) in kinase inhibition studies to reduce variability .

- Control compounds : Compare with reference inhibitors (e.g., staurosporine) to validate assay sensitivity .

Table 1 : Example of conflicting IC₅₀ values in kinase inhibition studies:

| Kinase Target | Reported IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|

| CDK2 | 0.45 ± 0.12 | 10 µM ATP | |

| CDK2 | 1.2 ± 0.3 | 1 µM ATP |

Q. 2.3. How is stereochemical integrity maintained during synthesis?

The 4,5-dihydro-1H-pyrazole core is prone to epimerization. Mitigation strategies include:

- Low-temperature reactions : Conduct Michael additions at –20°C to preserve chiral centers .

- Chiral HPLC : Use CHIRALPAK IG-3 columns (hexane/isopropanol, 90:10) to isolate enantiomers (ee >98%) .

Methodological Challenges

Q. 3.1. How to optimize crystallization for X-ray studies?

Q. 3.2. What are the limitations in assessing in vitro vs. in vivo activity?

- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) show rapid clearance (t₁/₂ = 12 min), necessitating prodrug derivatization .

- Plasma protein binding : >90% binding (equilibrium dialysis) reduces free drug concentration, requiring dose adjustment .

Data Reproducibility Guidelines

- Synthetic protocols : Report exact equivalents of reagents (e.g., 1.2 eq. NaH for sulfonamide coupling) .

- Biological assays : Provide raw data for Hill slopes in dose-response curves to validate cooperative binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.